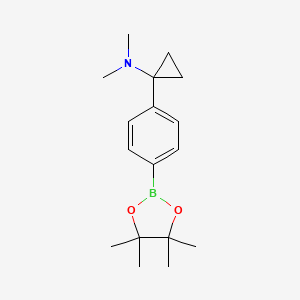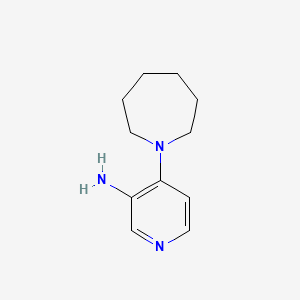
3-Heptenoic acid, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Heptenoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester formed from (E)-3-Heptenoic acid and methanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is particularly interesting due to its unsaturated nature, which means it contains a carbon-carbon double bond, making it reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-3-Heptenoic acid methyl ester can be synthesized through the esterification of (E)-3-Heptenoic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(E)-3-Heptenoic acid+MethanolH2SO4(E)-3-Heptenoic acid methyl ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The mixture is then distilled to separate the ester from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Heptenoic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Heptenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-3-Heptenoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: (E)-3-Heptenoic acid and methanol.
Reduction: (E)-3-Hepten-1-ol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-Heptenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its unsaturated nature makes it a useful intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the fragrance and flavor industry due to its pleasant odor. It is also used as a solvent and in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-3-Heptenoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation, but its unsaturated nature allows it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
(E)-3-Heptenoic acid methyl ester can be compared with other esters of unsaturated carboxylic acids, such as:
Methyl (E)-2-Butenoate: Similar in structure but with a shorter carbon chain.
Methyl (E)-3-Octenoate: Similar in structure but with a longer carbon chain.
Methyl (E)-2-Hexenoate: Similar in structure but with a different position of the double bond.
Uniqueness
(E)-3-Heptenoic acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This gives it distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
methyl (E)-hept-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
Clave InChI |
MELNJTLUIHVCHX-AATRIKPKSA-N |
SMILES isomérico |
CCC/C=C/CC(=O)OC |
SMILES canónico |
CCCC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
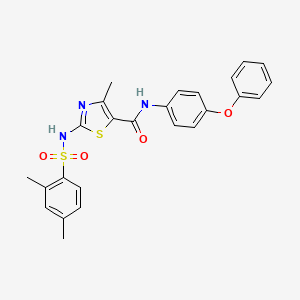
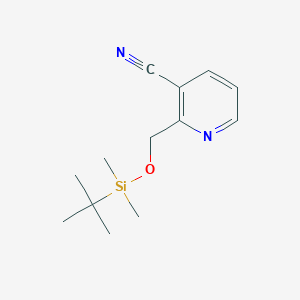

![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)


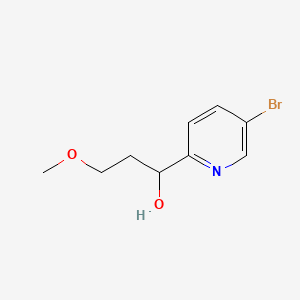

![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)
